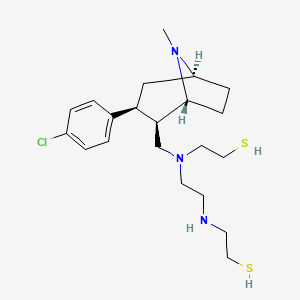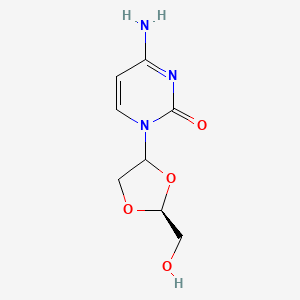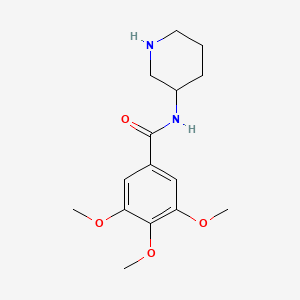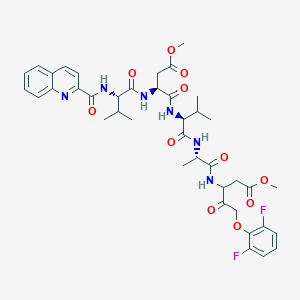
Shogaol
概要
説明
Shogaol is a pungent constituent of ginger, similar in chemical structure to gingerol . The most common of the group is 6-shogaol, which is produced when ginger is dried or cooked . It is a monomethoxybenzene, a member of phenols, and an enone .
Synthesis Analysis
This compound is formed from gingerol by dehydration . A possible synthesis starts with a Claisen condensation of vanillin and acetone, producing dehydrozingerone. Afterwards, the product reacts in an aldol condensation with hexanal in tetrahydrofurane to 6-dehydrothis compound and 6-dehydrogingerol. The latter can be hydrogenated to 6-gingerol by a catalyst .
Molecular Structure Analysis
The molecular formula of this compound is C17H24O3 . The IUPAC name is (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one . The molecular weight is 276.4 g/mol .
Chemical Reactions Analysis
Shogaols are artifacts formed during storage or through excess heat, probably created by a dehydration reaction of the gingerols . The conversion of gingerols to shogaols is significantly affected by different drying temperature and time .
Physical and Chemical Properties Analysis
This compound is characterized by a Michael acceptor moiety being reactive with nucleophiles . More detailed physical and chemical properties are not available in the search results.
科学的研究の応用
Anti-Cancer Properties
Shogaol, particularly 6-shogaol, has shown significant promise in cancer research. Studies have demonstrated its effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast cancer, hepatocellular carcinoma, and laryngeal cancer. These effects are attributed to the modulation of multiple signaling pathways, including MAPK, AMPK, Akt, and the production of reactive oxygen species ((Menon et al., 2021); (Ling et al., 2010); (Wu et al., 2015); (Annamalai et al., 2016)).
Neuroprotective Effects
6-Shogaol has shown potential in protecting dopaminergic neurons in Parkinson's disease models. Its anti-neuroinflammatory properties play a crucial role in mitigating neurodegenerative damage, thus indicating its potential as a therapeutic agent for neurological disorders (Park et al., 2013)).
Antioxidant and Anti-inflammatory Activities
This compound has been identified for its antioxidative and anti-inflammatory properties. These characteristics contribute to its protective effects against various conditions like oxidative stress-induced diseases, inflammation, and even in alleviating conditions like stroke (Chen et al., 2012); (Na et al., 2016)).
Dermatological Applications
In dermatology, this compound has been studied for its effects on skin cell growth and melanogenesis. It shows promise as a potential agent for skin care, particularly in enhancing wound repair and in managing pigmentation disorders (Yao et al., 2012)).
Anti-Diabetic Effects
This compound has also been researched for its anti-diabetic properties. It has shown efficacy in reducing blood glucose levels and improving pancreatic function in diabetic models, suggesting its potential role in managing diabetes and its complications (Yi et al., 2019)).
Gastrointestinal Protection
Studies have revealed that this compound can protect the gastrointestinal tract from various injuries, including those induced by radiation. This protective effect is attributed to its antioxidant and anti-inflammatory properties, offering potential use in patients undergoing radiation therapy for cancer (Wang et al., 2017)).
作用機序
Target of Action
6-Shogaol has been found to interact with several targets. It binds to heat-shock 60 kDa protein (HSP60) in A549 cells , and it also interacts with Eukaryotic translation initiation factor 2 alpha (eIF2α), a key regulator in apoptosis signaling pathway . Moreover, it has been suggested that 6-Shogaol might bind well to eIF2α at Ser51 of the N-terminal domain .
Mode of Action
6-Shogaol induces apoptosis in human leukemia cells through a process involving dephosphorylation of eIF2α and caspase activation–dependent cleavage of eIF2α . It also binds to HSP60, inducing cell apoptosis and arresting the cell cycle possibly by disrupting the mitochondrial function .
Biochemical Pathways
6-Shogaol affects several biochemical pathways. It has been found to be involved in apoptosis, Parkinson, ubiquitin proteasome, and integrin signaling pathways . It also inhibits the ERK, Stat3, PI3K, Akt, and mTOR signaling pathways .
Result of Action
6-Shogaol has been found to have several molecular and cellular effects. It suppresses proliferation, migration, and invasion, and induces apoptosis in RA FLSs and MH7A cells . It also reduces the production of TNF-α, IL-1β, IL-6, IL-8, MMP-2, and MMP-9 . In addition, 6-Shogaol inhibits lipid and DNA oxidation, restores hepatic glutathione levels, and regulates the expression of pro-oxidant and antioxidant enzymes .
Action Environment
The action of 6-Shogaol can be influenced by environmental factors. For instance, the concentration of 6-Shogaol dramatically increases during the processing of ginger, primarily due to the heat-induced conversion of 6-gingerol . .
Safety and Hazards
将来の方向性
Despite the knowledge about 6-shogaol, the mechanism of action is not fully understood, and the scientific data on its therapeutic dose, safety, and toxicity are not entirely described . Therefore, future research opportunities include evaluating the antiangiogenic, proapoptotic, and antimetastatic effects of 6-shogaol in different cancer cells and animal models, and identifying the key molecular targets and regulators involved in these processes .
生化学分析
Biochemical Properties
6-Shogaol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, 6-Shogaol has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion, by binding to its active site . Additionally, 6-Shogaol interacts with glucose transporters such as GLUT2 and SGLT1, affecting glucose uptake in intestinal cells . It also modulates the expression of tight junction proteins like ZO-1, Occludin, and Claudin, thereby influencing intestinal barrier integrity .
Cellular Effects
6-Shogaol exerts various effects on different types of cells and cellular processes. It has been found to selectively target cancer cells while sparing normal cells, making it a promising anticancer agent . 6-Shogaol influences cell signaling pathways, such as the NF-κB and Nrf2 pathways, which are involved in inflammation and oxidative stress responses . It also affects gene expression by modulating the levels of pro-inflammatory cytokines like TNF-α and IL-6 . Furthermore, 6-Shogaol impacts cellular metabolism by inhibiting lipid and DNA oxidation and restoring hepatic glutathione levels .
Molecular Mechanism
The molecular mechanism of 6-Shogaol involves several key interactions at the molecular level. It inhibits thioredoxin reductase (TrxR), leading to an increase in reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells . 6-Shogaol also binds to and inhibits the activity of enzymes like α-glucosidase, reducing glucose uptake . Additionally, it modulates the expression of apoptosis-related proteins such as BAX and Bcl-2, promoting cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Shogaol have been observed to change over time. Studies have shown that 6-Shogaol is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to 6-Shogaol has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines . Additionally, 6-Shogaol has been shown to overcome drug resistance in cancer cells by inducing endoplasmic reticulum (ER) stress and promoting cell death .
Dosage Effects in Animal Models
The effects of 6-Shogaol vary with different dosages in animal models. At lower doses, 6-Shogaol has been found to exhibit protective effects against oxidative stress and inflammation . At higher doses, it can induce toxicity and adverse effects . For example, in a study on prostate cancer, 6-Shogaol at a dose of 100 mg/kg resulted in a significant reduction in tumor weight . In contrast, doses above this threshold may lead to toxic effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
6-Shogaol is involved in several metabolic pathways. It undergoes extensive metabolism in the gastrointestinal tract, where it is converted to metabolites such as 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-ol . The mercapturic acid pathway is one of the major biotransformation pathways of 6-Shogaol . Additionally, 6-Shogaol interacts with enzymes like cytochrome P450, influencing its metabolic flux and metabolite levels .
Transport and Distribution
6-Shogaol is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . For instance, 6-Shogaol has been shown to affect the expression of glucose transporters, influencing its localization in intestinal cells . Moreover, its distribution within tissues is influenced by its interaction with cellular proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 6-Shogaol plays a crucial role in its activity and function. It has been found to localize in the endoplasmic reticulum (ER) and mitochondria, where it induces ER stress and mitochondrial dysfunction, leading to apoptosis in cancer cells . Additionally, 6-Shogaol’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
特性
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWKEEOHDMUXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873727 | |
| Record name | [6]-Shogaol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-66-8, 36700-45-5 | |
| Record name | [6]-Shogaol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6]-Shogaol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [8]-Shogaol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031463 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


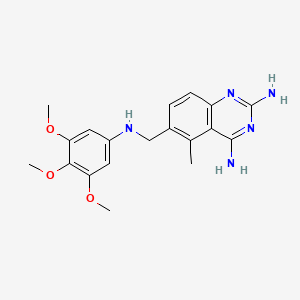
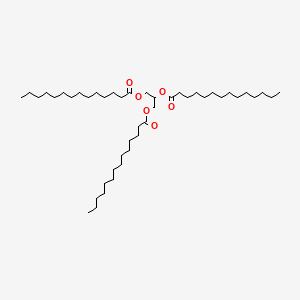
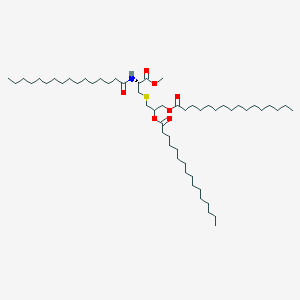
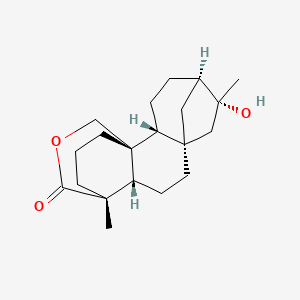
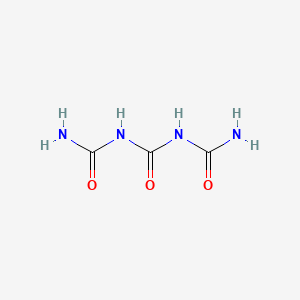

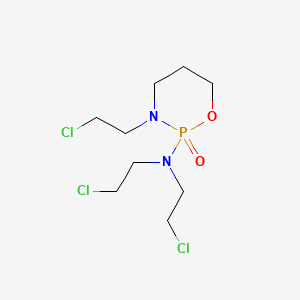

![Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B1681590.png)

